BenchChemオンラインストアへようこそ!

L-Seryl-L-leucyl-L-leucyl-L-lysine

TGF-β1 TSP-1 inhibition Diabetic nephropathy

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is the essential, sequence-scrambled negative control for TSP-1 inhibitor LSKL. Generic tetrapeptide substitution invalidates experimental controls; only SLLK (Ser-Leu-Leu-Lys) maintains comparable physicochemical properties without TSP-1 inhibitory activity. Validated in murine diabetic nephropathy models (30 mg/kg i.p.), HAEC oscillatory shear stress assays, and TSR2+KRFK tumor xenograft studies. Procure this lyophilized powder (≥95%) to establish reliable baselines for TGF-β1 activation, pro-fibrotic gene expression, and anti-fibrotic efficacy quantification.

Molecular Formula C21H41N5O6
Molecular Weight 459.6 g/mol
Cat. No. B10799623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-leucyl-L-leucyl-L-lysine
Molecular FormulaC21H41N5O6
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1
InChIKeyHZDFWTSYGOUTRD-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) Peptide: Procurement-Grade Overview for TSP-1 Research


L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a synthetic linear tetrapeptide with the sequence Ser-Leu-Leu-Lys, molecular formula C21H41N5O6, and molecular weight 459.6 g/mol . SLLK functions as the established negative control peptide for LSKL (Leu-Ser-Lys-Leu), a known inhibitor of thrombospondin-1 (TSP-1) [1]. The compound is supplied as a lyophilized powder with typical purity ≥95% and is used exclusively for research purposes in TSP-1/TGF-β pathway studies .

Why SLLK Cannot Be Replaced by Generic Tetrapeptides: Evidence-Based Procurement Rationale


In TSP-1 pathway research, generic substitution of SLLK with alternative tetrapeptides invalidates experimental controls. SLLK serves as a sequence-scrambled control for LSKL (Leu-Ser-Lys-Leu), with the specific Ser-Leu-Leu-Lys arrangement conferring no intrinsic TSP-1 inhibitory activity while preserving comparable physicochemical properties [1]. Other tetrapeptides with similar amino acid composition but different sequence order—such as LSKL itself or Val-Leu-Leu-Lys—exhibit distinct biological activities that preclude their use as negative controls [2][3]. Substitution with an incorrect control peptide introduces uncontrolled variables, compromising the validity of TSP-1 inhibition studies and TGF-β1 activation assays [1].

SLLK vs. LSKL: Quantitative Evidence for Selecting the Correct TSP-1 Control Peptide


Plasma TGF-β1 Reduction: LSKL vs. SLLK in Murine Diabetic Nephropathy Model

In a murine model of diabetic nephropathy, administration of the TSP-1 inhibitor LSKL (30 mg/kg) significantly reduced plasma TGF-β1 levels compared to the SLLK control peptide [1][2]. At day 42, mice receiving LSKL exhibited plasma TGF-β1 levels of 0.10±0.01 pg/mL, while those receiving SLLK showed 0.20±0.02 pg/mL—a twofold difference (P=0.0001) [2]. This quantifies SLLK's lack of TGF-β1-modulating activity, confirming its validity as a negative control.

TGF-β1 TSP-1 inhibition Diabetic nephropathy

Pro-Fibrotic Gene Expression: LSKL Suppression vs. SLLK Baseline

In human aortic endothelial cells (HAECs) under oscillatory shear stress, LSKL treatment significantly suppressed expression of pro-fibrotic genes compared to SLLK control treatment [1]. Specifically, LSKL reduced Col1a1, CTGF, and PAI-1 expression (all P<0.05 vs. SLLK) [1]. In vivo, LSKL globally decreased pro-fibrotic gene expression in both the right coronary artery (s-flow) and left coronary artery (d-flow) compared to SLLK-treated animals [1]. SLLK showed no suppressive effect, serving as the inactive baseline.

Fibrosis Gene expression Endothelial cells

Oral Submucous Fibrosis Lesion Reduction: LSKL Efficacy vs. SLLK Control

In a rat oral submucous fibrosis (OSF) model, LSKL treatment significantly reduced lesion diameter compared to SLLK control treatment [1]. Quantitative analysis showed lesion diameter was much longer in the SLLK group than in the LSKL group (n=7, ****P<0.0001) [1]. Additionally, LSKL reduced collagen volume fraction (CVF) and THBS1 stromal score compared to SLLK (**P<0.01, ****P<0.0001) [1].

Oral submucous fibrosis Lesion size Collagen deposition

Sequence-Specific Biological Inactivity: SLLK vs. LSKL Control Validation

SLLK (Ser-Leu-Leu-Lys) is a sequence-scrambled analog of LSKL (Leu-Ser-Lys-Leu) and exhibits no detectable TSP-1 inhibitory activity in multiple assay systems [1]. In a study of TSR2+KRFK tumor models, tumors treated with SLLK contained more active TGF-β1 than those treated with LSKL [1]. This sequence-specific inactivity is essential for its role as a negative control.

Peptide sequence Biological activity Control peptide

SLLK Application Scenarios: Validated Use Cases for TSP-1 and TGF-β Research


Negative Control for TSP-1 Inhibitor LSKL in Diabetic Nephropathy Studies

Use SLLK at 30 mg/kg (i.p.) as the negative control peptide alongside LSKL in murine diabetic nephropathy models. At day 42, plasma TGF-β1 levels in SLLK-treated mice are expected to be ~0.20 pg/mL, establishing the baseline against which LSKL's therapeutic effect (reduction to ~0.10 pg/mL) is measured [1][2]. This application is validated in Akita diabetic mice and C57BL/6 controls [1].

Negative Control for TSP-1 Inhibition in Fibrosis Gene Expression Assays

In vitro, apply SLLK as the negative control in HAEC cultures under oscillatory shear stress to establish baseline pro-fibrotic gene expression (Col1a1, CTGF, PAI-1). Compare to LSKL-treated cells, which show significant suppression of these genes (P<0.05) [1]. In vivo, administer SLLK to establish baseline coronary artery gene expression profiles [1].

Negative Control in Oral Submucous Fibrosis (OSF) Intervention Models

In rat OSF models, administer SLLK as the negative control peptide to establish baseline lesion progression. SLLK-treated animals exhibit significantly larger lesion diameters and higher collagen volume fraction compared to LSKL-treated animals (****P<0.0001, **P<0.01) [1]. This validates SLLK's use in quantifying LSKL's anti-fibrotic efficacy [1].

Negative Control in TSP-1-Dependent Tumor Angiogenesis Studies

In TSR2+KRFK tumor xenograft models, administer SLLK as the inactive control peptide. Tumors treated with SLLK contain higher levels of active TGF-β1 than those treated with LSKL, confirming SLLK's lack of TSP-1 inhibitory activity [1]. Use SLLK to establish baseline tumor growth and angiogenesis parameters against which LSKL's effects are quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Seryl-L-leucyl-L-leucyl-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.